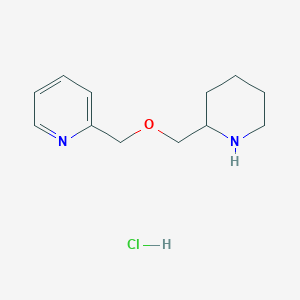

2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride

Description

2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring linked to a piperidine moiety via a methoxymethyl bridge. The hydrochloride salt form enhances its water solubility, making it suitable for pharmaceutical and chemical research applications.

Key structural characteristics include:

- Piperidine ring: A six-membered saturated ring with one nitrogen atom, often involved in bioactive molecule design.

- Methoxymethyl linker: A flexible bridge that may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

2-(piperidin-2-ylmethoxymethyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14-12;/h1,3,5,7,12,14H,2,4,6,8-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCRKBRXDUVCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COCC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with 2-chloroethyl piperidine hydrochloride as the starting material. Under controlled alkaline conditions, the chloride group undergoes nucleophilic displacement by a pyridine-derived alkoxide ion. For example, 2-hydroxymethylpyridine is deprotonated using sodium hydride in anhydrous tetrahydrofuran (THF), generating a potent nucleophile. This species attacks the electrophilic carbon adjacent to the chlorine atom in 2-chloroethyl piperidine, forming the methoxymethyl bridge. Subsequent acidification with hydrochloric acid yields the hydrochloride salt.

Optimization Considerations

-

Solvent Selection : THF or dimethylformamide (DMF) is preferred for their ability to stabilize ionic intermediates.

-

Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions such as elimination.

-

Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction rates in biphasic systems.

Table 1: Key Parameters for Nucleophilic Substitution

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Solvent | THF/DMF | 70–85 |

| Temperature | 0–5°C | – |

| Base | NaH/NaOH | – |

| Reaction Time | 6–12 h | – |

Catalytic Hydrogenation of Pyridine Precursors

Catalytic hydrogenation offers an alternative route by reducing pyridine derivatives to piperidine intermediates. This method is advantageous for its selectivity and scalability.

Reaction Pathway

The process starts with 2-pyridineethanol derivatives , which are hydrogenated over a palladium or ruthenium catalyst under high-pressure H₂. The pyridine ring is selectively reduced to piperidine, while the ethanol side chain remains intact. For instance, hydrogenation of 2-(pyridin-2-ylmethoxy)ethanol in the presence of 5% Pd/C at 50–60 psi H₂ yields the piperidine intermediate, which is then treated with HCl to form the hydrochloride salt.

Byproduct Suppression

A critical challenge is the formation of N-methyl-2-(2-hydroxyethyl)piperidine byproducts. This is mitigated by adding a secondary amine (e.g., morpholine) at ≥10 mol%, which competitively binds to the catalyst surface, reducing undesired methylation.

Table 2: Hydrogenation Conditions and Outcomes

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Catalyst | Pd/C (5%) | 80–90 |

| H₂ Pressure | 50–60 psi | – |

| Additive | Morpholine (10 mol%) | – |

| Reaction Time | 8–12 h | – |

Multi-Step Synthesis via Intermediate Oxidation

A third method involves sequential oxidation and functional group interconversion, adapted from protocols for structurally analogous compounds.

Stepwise Procedure

-

Methylation : Piperidone is methylated using dimethyl sulfate in NaOH, forming 3-methoxy-2-methyl-4H-pyran-4-one.

-

Amination : Treatment with ammonium hydroxide converts the pyranone to 3-methoxy-2-methyl-4(1H)-pyridone.

-

Chlorination : Reaction with phosphorus oxychloride (POCl₃) introduces a chloride group at the 4-position.

-

Methoxylation : Sodium methoxide replaces the chloride with a methoxy group under reflux.

-

Hydrochloride Formation : Final treatment with HCl in dichloromethane yields the target compound.

Yield Analysis

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | High yield (70–85%) | Requires anhydrous conditions | Moderate |

| Catalytic Hydrogenation | Selective, minimal byproducts | High-pressure equipment needed | High |

| Multi-Step Synthesis | Versatile for analogs | Low overall yield (~50%) | Low |

Chemical Reactions Analysis

Substitution Reactions

The compound’s chloromethyl group acts as a leaving group, enabling nucleophilic substitution with oxygen or nitrogen nucleophiles. Key examples include:

Reaction Conditions and Yields

| Reaction Conditions | Yield | Key Reagents |

|---|---|---|

| Potassium carbonate + KI in DMF | ||

| Stage 1: 20°C for 0.5 h | ||

| Stage 2: 60°C for 12 h | 98% | 2-(Chloromethyl)pyridine HCl, K₂CO₃, KI |

| Potassium carbonate + NaI in acetonitrile (reflux) | 74% | 2-(Chloromethyl)pyridine HCl, K₂CO₃, NaI |

| Caesium carbonate + NaI in acetonitrile at 60°C for 5 h | 52% | 2-(Chloromethyl)pyridine HCl, Cs₂CO₃, NaI |

These reactions typically proceed via an SN2 mechanism , facilitated by polar aprotic solvents (e.g., DMF, acetonitrile) and iodide ions acting as catalysts .

Oxidation

The compound can undergo oxidation at reactive sites (e.g., methoxy groups or aromatic rings) using agents like potassium permanganate or chromium trioxide. Oxidation may generate carbonyl-containing derivatives or alter heterocyclic ring structures.

Reduction

Reduction reactions (e.g., with lithium aluminum hydride or sodium borohydride) could target functional groups such as nitro moieties or double bonds, though specific examples are not detailed in the provided sources.

Substitution

The chloromethyl group’s reactivity allows for diverse substitutions:

-

Alkoxy substitution : Replacement with oxygen nucleophiles (e.g., phenols, alcohols) to form ether linkages .

-

Amino substitution : Potential substitution with amines or amine derivatives to introduce nitrogen-based functional groups.

Comparison of Reaction Efficiency

| Parameter | Potassium Carbonate + KI | Cesium Carbonate + NaI |

|---|---|---|

| Solvent | DMF | Acetonitrile |

| Temperature | 60°C (Stage 2) | 60°C |

| Yield | 98% | 52% |

| Advantages | High yield, mild conditions | Scalable for industrial use |

| Limitations | Requires two-stage process | Lower yield despite stronger base |

This comparison underscores the trade-offs between reaction efficiency and scalability .

Mechanistic Insights

The substitution reactions likely proceed through a concerted SN2 mechanism , where the nucleophile (e.g., phenoxide or alkoxide) attacks the chloromethyl carbon. The use of iodide ions as catalysts facilitates the departure of the chloride leaving group, while polar aprotic solvents stabilize transition states .

Critical Analysis of Sources

The provided data from and offer robust experimental details, while provides general reactivity trends. Notably, the patent outlines a cost-effective, high-yield synthesis method suitable for industrial scaling. The absence of direct reaction data for the piperidine-substituted derivative necessitates extrapolation from analogous chloromethylpyridine reactions .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using potassium permanganate or chromium trioxide to yield oxidized derivatives, while reduction can be performed with lithium aluminum hydride or sodium borohydride.

Table 1: Common Reactions Involving 2-(Piperidin-2-ylmethoxymethyl)-pyridine Hydrochloride

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Oxidized derivatives |

| Reduction | Lithium aluminum hydride | Reduced forms |

| Substitution | Catalysts (various) | Substituted products |

Biological Research

Potential Biological Activities

Research indicates that 2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride exhibits significant biological activity. It has been studied for its interactions with various biological targets, including receptors and enzymes, which may modulate biological pathways relevant to drug development .

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, potentially leading to therapeutic effects. Understanding these interactions is crucial for elucidating its pharmacological properties and developing new therapeutic agents.

Medicinal Chemistry

Therapeutic Applications

Ongoing research is focused on the therapeutic potential of this compound in treating various conditions. Preliminary studies suggest it may have applications in drug design and development, particularly in addressing neurological disorders and other diseases influenced by receptor modulation .

Case Study: Neurological Disorders

In a study exploring compounds similar to 2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride, researchers found that derivatives exhibited activity against voltage-gated sodium and calcium channels, suggesting potential applications in treating epilepsy and neuropathic pain .

Industrial Applications

Development of New Materials

The compound is also utilized in industrial settings for the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride with analogs:

*Hypothetical values based on structural analogs.

Key Observations :

- The methoxymethyl bridge in the target compound likely improves solubility compared to direct piperidine-pyridine linkages (e.g., 2-(Piperidin-2-yl)pyridine HCl) .

- Unlike 2-(Chloromethyl)pyridine HCl, which is highly reactive due to its chloromethyl group, the methoxymethyl group in the target compound may offer better stability while retaining synthetic utility .

Key Observations :

Key Observations :

- Chloromethyl derivatives are widely used in alkylation reactions to construct complex drug scaffolds .

Biological Activity

2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride is a chemical compound that has garnered attention for its potential biological activities and therapeutic applications. Its structure features a piperidine ring connected to a pyridine moiety through a methoxymethyl linker, which may influence its interaction with various biological targets.

Chemical Structure

- Molecular Formula : CHClN

- Molecular Weight : 227.72 g/mol

The unique configuration of this compound allows it to interact with specific receptors and enzymes, modulating their activity and potentially leading to various biological effects.

The mechanism of action of 2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride involves its binding to specific molecular targets. This compound has been shown to interact with ion channels, particularly potassium channels, which are critical in numerous physiological processes.

Interaction with Ion Channels

Research indicates that compounds similar to 2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride can modulate potassium channels, which play essential roles in cardiovascular, neuronal, and metabolic functions. For instance, the modulation of Kir3.1 and Kir3.4 potassium channels has implications for treating various disorders, including cancer and neurodegenerative diseases .

Pharmacological Properties

Several studies have explored the pharmacological properties of 2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by affecting ion channel activity and cellular signaling pathways.

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, possibly through modulation of neurotransmitter receptors such as the α7 nicotinic acetylcholine receptor .

Case Studies

- Study on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that 2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride significantly reduced cell proliferation and induced apoptosis. This suggests a potential role in cancer therapy .

- Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of inflammation, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Research Applications

The versatility of 2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride extends across various fields:

- Organic Synthesis : It serves as an intermediate in the synthesis of other organic compounds.

- Drug Development : Ongoing research aims to explore its therapeutic applications in treating conditions such as cancer and neurodegenerative diseases.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Contains a thiazole ring | Potassium channel inhibition |

| Methylphenidate Analogues | Piperidine derivatives | Cognitive enhancement |

| 4-piperidylamino substituted thieno[2,3-d] pyrimidines | Thieno-pyrimidine structure | Modulation of serotonin receptors |

Uniqueness of 2-(Piperidin-2-ylmethoxymethyl)-pyridine Hydrochloride

The unique structure of this compound enables distinct interactions with molecular targets compared to similar compounds, making it particularly valuable in research settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.